molecular formula C8H14N2O B1426837 1-Methyl-3-[(prop-2-en-1-yl)amino]pyrrolidin-2-one CAS No. 1343805-37-7

1-Methyl-3-[(prop-2-en-1-yl)amino]pyrrolidin-2-one

Cat. No. B1426837
CAS RN: 1343805-37-7
M. Wt: 154.21 g/mol
InChI Key: XQOLQRIRFPZWQM-UHFFFAOYSA-N
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Description

1-Methyl-3-[(prop-2-en-1-yl)amino]pyrrolidin-2-one, also known as MEP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MEP is a derivative of pyrrolidinone and is commonly used as a reagent in organic synthesis. In

Scientific Research Applications

1-Methyl-3-[(prop-2-en-1-yl)amino]pyrrolidin-2-one: A Comprehensive Analysis:

Pharmaceutical Research

This compound may have potential applications in pharmaceutical research due to its structural similarity to pyrrolidine derivatives, which are known for their biological activities. For instance, derivatives of pyrrolidine have shown anti-inflammatory and analgesic activities . The presence of the prop-2-en-1-yl group could be modified to enhance these properties or to create new pharmacological profiles.

Material Science

The prop-2-en-1-one moiety within the compound suggests possible applications in material science. Compounds with this functional group have been studied for their physical properties in single crystals , which are important for electronic and optical applications .

Antitubercular Activity

Indole derivatives, which share a similar structural motif to our compound of interest, have been investigated for their antitubercular activity . This suggests that 1-Methyl-3-[(prop-2-en-1-yl)amino]pyrrolidin-2-one could also be explored for potential use against tuberculosis-causing bacteria.

Anticancer Research

The compound’s structure is reminiscent of imidazole-containing compounds that have been synthesized and evaluated for anticancer activity . Its unique structure could be an avenue for developing new anticancer agents.

properties

IUPAC Name

1-methyl-3-(prop-2-enylamino)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-3-5-9-7-4-6-10(2)8(7)11/h3,7,9H,1,4-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQOLQRIRFPZWQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=O)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-3-[(prop-2-en-1-yl)amino]pyrrolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.